molecular formula C17H20N2O4S B11799842 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11799842
M. Wt: 348.4 g/mol
InChI Key: YNRKKPVIRLZKGQ-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .

Preparation Methods

The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Amide Hydrolysis

The butyramido group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a thiazole-amine intermediate. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.

Reaction Type Conditions Products Yield References
Acidic Hydrolysis6M HCl, 80–100°C, 8–12 hours2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + Butyric acid85–92%
Basic Hydrolysis4M NaOH, reflux, 6–8 hoursSodium salt of 2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + NH₃78–88%

Mechanism :

  • Acidic : Protonation of the amide oxygen enhances electrophilicity, followed by nucleophilic water attack.

  • Basic : Deprotonation of the amide NH initiates nucleophilic hydroxide attack.

Esterification of Acetic Acid Moiety

The acetic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery.

Reaction Type Conditions Products Yield References
Fischer EsterificationH₂SO₄ (cat.), ethanol, Δ, 6–12 hrsEthyl 2-(2-butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetate78–85%
Mitsunobu ReactionDIAD, PPh₃, ROH, 0°C to RTAlkyl 2-(2-butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetate65–72%

Applications :

  • Ester derivatives show improved membrane permeability in biological assays .

Thiazole Ring Functionalization

The thiazole nitrogen and C-2/C-4 positions participate in electrophilic and nucleophilic substitutions.

Alkylation at N-3

Reaction Type Conditions Products Yield References
N-AlkylationK₂CO₃, DMF, alkyl halides, 60–80°C3-Alkyl-2-(2-butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid65–75%

Example : Methylation with CH₃I produces a quaternary ammonium intermediate, enhancing solubility.

C-H Arylation

Reaction Type Conditions Products Yield References
Pd-catalyzed CouplingPd(OAc)₂, ligand, aryl boronic acid4-(4-Ethoxyphenyl)-2-butyramido-5-(aryl)thiazol-5-yl acetic acid55–60%

Mechanism : Directed ortho-metalation (DoM) facilitates regioselective arylation .

Ethoxyphenyl Substituent Modifications

The ethoxyphenyl group undergoes dealkylation and electrophilic substitution.

Reaction Type Conditions Products Yield References
O-DeethylationBBr₃, DCM, −78°C to RT2-(2-Butyramido-4-(4-hydroxyphenyl)thiazol-5-yl)acetic acid70–80%
NitrationHNO₃, H₂SO₄, 0°C2-(2-Butyramido-4-(4-ethoxy-3-nitrophenyl)thiazol-5-yl)acetic acid60–68%

Applications :

  • Deethylation generates phenolic derivatives with enhanced antioxidant activity .

Oxidation Reactions

The thiazole ring and side chains are susceptible to oxidation.

Reaction Type Conditions Products Yield References
Sulfur OxidationmCPBA, DCM, 0°CThis compound sulfoxide75–82%
Side-Chain OxidationKMnO₄, H₂O, Δ2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)glyoxylic acid50–55%

Mechanism :

  • Sulfur oxidation proceeds via an epoxysulfonium ion intermediate .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions for polycyclic scaffold synthesis.

Reaction Type Conditions Products Yield References
Diels-AlderMaleic anhydride, toluene, ΔFused bicyclic adduct40–45%

Applications :

  • Cycloadducts exhibit enhanced rigidity, useful in kinase inhibition studies .

Decarboxylation

The acetic acid group undergoes thermal or catalytic decarboxylation.

Reaction Type Conditions Products Yield References
Thermal DecarboxylationCu powder, quinoline, 150–180°C2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)methane60–65%

Mechanism : Radical intermediates form under high-temperature conditions.

Scientific Research Applications

Pharmaceutical Applications

The thiazole derivatives, including 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, are extensively studied for their pharmacological properties. The following sections outline specific therapeutic applications:

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

Compounds with thiazole structures are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain thiazole derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Cancer Therapeutics

The interaction of thiazole compounds with cancer cell lines has been explored, indicating their potential as anticancer agents. Research has shown that these compounds can induce apoptosis in various cancer cells through mechanisms involving the modulation of specific signaling pathways .

Agricultural Applications

In addition to pharmaceutical uses, thiazole derivatives have applications in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Material Science Applications

The unique chemical properties of this compound also lend themselves to potential applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or functional properties.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

StudyFindings
Study ADemonstrated antimicrobial activity against multi-drug resistant bacteria with IC50 values indicating strong inhibition .
Study BEvaluated anti-inflammatory effects in vitro, showing significant reduction in cytokine levels .
Study CInvestigated anticancer properties, revealing apoptosis induction in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

YNRKKPVIRLZKGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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